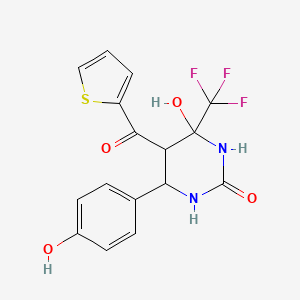

4-methyl-3,4-dihydro-1H-2-benzopyran-4-carboxaldehyde

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“4-methyl-3,4-dihydro-1H-2-benzopyran-4-carboxaldehyde” is a chemical compound with the CAS Number: 161297-43-4 . It has a molecular weight of 176.22 and its IUPAC name is 4-methylisochromane-4-carbaldehyde .

Molecular Structure Analysis

The InChI code for this compound is 1S/C11H12O2/c1-11(7-12)8-13-6-9-4-2-3-5-10(9)11/h2-5,7H,6,8H2,1H3 . This code provides a unique representation of the compound’s molecular structure.Physical And Chemical Properties Analysis

This compound is a liquid at room temperature . and should be stored at temperatures below -10 degrees Celsius .Aplicaciones Científicas De Investigación

Synthesis and Reactivity

4-methyl-3,4-dihydro-1H-2-benzopyran-4-carboxaldehyde, also related to compounds like 4-oxo-4H-1-benzopyran-3-carboxaldehyde (a chromone derivative), has been extensively studied for its chemical reactivity and utility in synthesizing a wide range of heterocyclic systems. These compounds are known for their broad spectrum of biological activities, including antimutagenicity, cytotoxicity, and anti-HIV activity. The versatility of 4-oxo-4H-1-benzopyran-3-carboxaldehyde as a precursor in chemical synthesis emphasizes its significance in scientific research for developing biologically active molecules (Sepay & Dey, 2014).

Catalysis and Green Chemistry

Innovative approaches have been developed to synthesize 4H-benzo[b]pyrans, utilizing catalysts like ZnO-beta zeolite, showcasing efficiency and environmental friendliness. Such methodologies highlight the compound's role in facilitating reactions under milder conditions, yielding significant products with potential pharmacological activities (Katkar et al., 2011). Additionally, the use of ionic liquids for Knoevenagel condensation reactions represents a shift towards more sustainable and efficient chemical processes, further underscoring the importance of 4-oxo-4H-1-benzopyran-3-carboxaldehydes in modern organic synthesis (Hangarge et al., 2002).

Safety and Hazards

Mecanismo De Acción

Mode of Action

It is known that the compound belongs to the class of benzopyran-4-ones, which have been reported to exhibit cytotoxic activity against multi-drug resistant cancer cell lines .

Biochemical Pathways

The specific biochemical pathways affected by 4-methyl-3,4-dihydro-1H-2-benzopyran-4-carboxaldehyde are currently unknown

Result of Action

Benzopyran-4-one derivatives have been reported to exhibit antiproliferative activity against cancer cell lines .

Propiedades

IUPAC Name |

4-methyl-1,3-dihydroisochromene-4-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O2/c1-11(7-12)8-13-6-9-4-2-3-5-10(9)11/h2-5,7H,6,8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSFZLOMPJQUAAG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(COCC2=CC=CC=C21)C=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[2-[4-[Hydroxy(phenyl)methyl]piperidin-1-yl]-2-oxoethoxy]benzaldehyde](/img/structure/B2744572.png)

![4-(3-bromobenzoyl)-7-chloro-5-phenyl-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one](/img/structure/B2744578.png)

![N-(2-chloro-4-methylphenyl)-2-(4-(3,5-dimethylphenoxy)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide](/img/structure/B2744579.png)

![N1-([2,3'-bifuran]-5-ylmethyl)-N2-(benzo[d][1,3]dioxol-5-yl)oxalamide](/img/structure/B2744588.png)